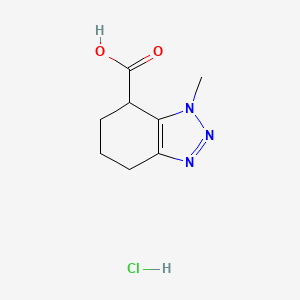

![molecular formula C19H18F2N2O3S B2505465 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide CAS No. 932364-21-1](/img/structure/B2505465.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide is a derivative of benzenesulfonamide with potential biological activity. It is structurally related to various sulfonamide compounds that have been studied for their interactions with enzymes such as human carbonic anhydrases. The presence of a quinoline or dihydroquinoline moiety is a common feature in these molecules, which can be crucial for their biological function .

Synthesis Analysis

The synthesis of related quinolinone derivatives has been reported using intramolecular cyclization techniques. For instance, polysubstituted quinolin-2(1H)-ones can be synthesized via cyclization of N-aryl cinnamides promoted by triflic anhydride under mild conditions . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been explored through crystallographic analysis. For example, the crystal structure of a related compound, 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)benzenesulfonamide, provided insights into the interactions established by this class of inhibitors within the catalytic site of human carbonic anhydrase II and VII . These structural analyses are crucial for understanding the binding and activity of such compounds.

Chemical Reactions Analysis

The chemical behavior of sulfonamide derivatives can be complex. For instance, the electrochemical properties of 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a structurally similar compound, have been studied using voltammetric techniques. The oxidation process of the sulfonamide group was found to be irreversible and predominantly diffusion-controlled, with an important adsorptive component . This suggests that the sulfonamide moiety in this compound may also undergo specific electrochemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one were studied, showing that the color of the dyes changes with the nature of substituents on the benzene ring . Similarly, the physical and chemical properties of this compound would be expected to be influenced by its difluorobenzenesulfonamide and cyclopropanecarbonyl groups.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing various sulfonamide derivatives, including compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide, focusing on their structural and spectroscopic properties. These studies contribute to the understanding of the chemical characteristics and potential applications of these compounds in different scientific fields, such as dyes and pigments, and pharmaceuticals (Rufchahi & Gilani, 2012; Reddy et al., 2016).

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives. These compounds have been evaluated for their ability to inhibit cancer cell growth, with some showing promising in vitro anticancer activities against various cancer cell lines. The mechanisms of action often involve the inhibition of specific enzymes or pathways crucial for cancer cell survival, such as carbonic anhydrase isozymes or the activation of pro-apoptotic genes (Cumaoğlu et al., 2015; Al-Said et al., 2010).

Molecular Interactions and Mechanisms

Research has also focused on understanding the molecular interactions and mechanisms of action of these compounds. Studies have detailed how specific structural features contribute to their biological activity, including their interactions with enzymes and potential therapeutic targets. For instance, the exploration of compounds bearing the sulfonamide moiety has led to insights into their binding with enzymes like human carbonic anhydrase, highlighting the role of these interactions in their pharmacological effects (Buemi et al., 2019).

Photodynamic Therapy Applications

The potential of related compounds for use in photodynamic therapy (PDT) has been investigated. Studies on organometallic compounds, including those with quinoline and sulfonamide components, have shown their effectiveness as singlet oxygen generators, a critical property for PDT agents. These findings suggest the possibility of using such compounds for targeted cancer treatments, highlighting the versatility of sulfonamide derivatives in therapeutic applications (Leonidova et al., 2014).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide” is not specified in the available literature.

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3S/c20-14-5-7-16(21)18(11-14)27(25,26)22-15-6-8-17-13(10-15)2-1-9-23(17)19(24)12-3-4-12/h5-8,10-12,22H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDJYTBVMFVTIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)

![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)

![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)

![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)